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Compound of Interest

Compound Name: 1-Propylpiperidin-4-amine

Cat. No.: B1363134 Get Quote

Introduction: Elucidating the Structure of a Versatile
Piperidine Moiety
In the landscape of modern drug discovery and chemical research, the piperidine scaffold

remains a cornerstone for the development of novel therapeutics and functional molecules. Its

conformational flexibility and the capacity for substitution at various positions allow for the fine-

tuning of physicochemical and pharmacological properties. 1-Propylpiperidin-4-amine, a

derivative featuring both a secondary amine at the 4-position and a tertiary amine within the

ring N-alkylated with a propyl group, represents a key building block in medicinal chemistry. Its

structural integrity is paramount to its function and reactivity.

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-
Propylpiperidin-4-amine. As experimental spectra for this specific compound are not widely

published, this document serves as a comprehensive, predictive guide based on foundational

spectroscopic principles and data from analogous structures. We will delve into the expected

Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C

NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section is

designed not only to present the predicted data but also to explain the underlying principles

and experimental considerations, thereby offering a robust framework for the characterization

of this and similar molecules.
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A clear understanding of the molecule's topology is essential for the accurate assignment of

spectroscopic signals. The structure of 1-Propylpiperidin-4-amine, with a systematic

numbering scheme, is presented below. This numbering will be used consistently throughout

this guide for all spectral assignments.

Caption: Molecular structure and numbering of 1-Propylpiperidin-4-amine.

¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical

environment of hydrogen atoms in a molecule. For 1-Propylpiperidin-4-amine, the ¹H NMR

spectrum is predicted to show distinct signals for the propyl group protons and the piperidine

ring protons.

Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve approximately 5-10 mg of 1-Propylpiperidin-4-amine in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can

influence the chemical shifts, particularly of the amine protons. Ensure the sample is free of

particulate matter by filtering it through a glass wool plug into a clean 5 mm NMR tube.[1][2]

[3]

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A

standard pulse sequence for ¹H NMR is sufficient. To confirm the presence of the

exchangeable NH₂ protons, a D₂O exchange experiment can be performed by adding a drop

of D₂O to the NMR tube and re-acquiring the spectrum; the NH₂ signal should disappear or

significantly diminish.

Data Processing: Process the raw data (Free Induction Decay - FID) with an appropriate

software. This typically involves Fourier transformation, phase correction, baseline

correction, and referencing the spectrum to the residual solvent peak or an internal standard

like tetramethylsilane (TMS).
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Assignment

Predicted

Chemical Shift

(δ, ppm)

Predicted

Multiplicity
Integration Justification

H-3' (CH₃) 0.9 - 1.0 Triplet (t) 3H

Terminal methyl

group of the

propyl chain,

coupled to the

adjacent CH₂

group.

H-2', H-3, H-5

(axial)
1.2 - 1.4 Multiplet (m) 4H

Overlapping

signals from the

axial protons of

the piperidine

ring and the

central CH₂ of

the propyl group.

H-2', H-3, H-5

(equatorial)
1.6 - 1.8 Multiplet (m) 4H

Overlapping

signals from the

equatorial

protons of the

piperidine ring

and the central

CH₂ of the propyl

group.

NH₂ 1.5 - 2.5 (broad) Singlet (s) 2H

Exchangeable

protons of the

primary amine;

often a broad

signal that may

not show

coupling.

H-1' (N-CH₂) 2.2 - 2.4 Triplet (t) 2H CH₂ group of the

propyl chain

attached to the

piperidine
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nitrogen, coupled

to the adjacent

CH₂ group.

H-2, H-6 (axial) 2.0 - 2.2 Multiplet (m) 2H

Axial protons on

the carbons

adjacent to the

piperidine

nitrogen.

H-4 2.6 - 2.8 Multiplet (m) 1H

Proton at the 4-

position of the

piperidine ring,

attached to the

same carbon as

the amino group.

H-2, H-6

(equatorial)
2.8 - 3.0 Multiplet (m) 2H

Equatorial

protons on the

carbons adjacent

to the piperidine

nitrogen,

deshielded by

the nitrogen.

¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides information about the carbon framework of a molecule. In a proton-

decoupled ¹³C NMR spectrum of 1-Propylpiperidin-4-amine, each unique carbon atom will

appear as a single peak.

Experimental Protocol: ¹³C NMR
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated

solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C

isotope.[1]
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Data Acquisition: The spectrum is acquired on a 100 MHz or higher spectrometer using a

standard proton-decoupled pulse sequence. A sufficient number of scans should be acquired

to achieve a good signal-to-noise ratio.

Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation,

phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent

signal.

Predicted ¹³C NMR Data
Assignment

Predicted Chemical Shift (δ,

ppm)
Justification

C-3' (CH₃) 11 - 13
Terminal methyl carbon of the

propyl group.

C-2' (CH₂) 20 - 22
Central methylene carbon of

the propyl group.

C-3, C-5 30 - 35

Carbons in the piperidine ring

beta to the ring nitrogen and

adjacent to the C-4 carbon.

C-4 48 - 52
Piperidine ring carbon bearing

the amino group.

C-2, C-6 53 - 58
Carbons in the piperidine ring

alpha to the ring nitrogen.

C-1' (N-CH₂) 60 - 65

Methylene carbon of the propyl

group directly attached to the

piperidine nitrogen.

Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies. 1-Propylpiperidin-4-amine contains a primary

amine (-NH₂) and a tertiary amine (>N-), as well as alkyl C-H and C-N bonds.
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Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Sample Preparation: For liquid samples like 1-Propylpiperidin-4-amine, a small drop is

placed directly onto the ATR crystal. No further preparation is typically needed.[4]

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first collected.

The sample is then applied, and the sample spectrum is recorded. The instrument software

automatically subtracts the background to produce the final spectrum.

Data Interpretation: The resulting spectrum (transmittance or absorbance vs. wavenumber)

is analyzed for the presence of characteristic absorption bands.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity Comments

3300 - 3500
N-H stretch (primary

amine)
Medium

Two bands are

expected for the

symmetric and

asymmetric stretching

of the -NH₂ group.[5]

[6]

2850 - 2960 C-H stretch (alkyl) Strong

Characteristic of the

CH₂, and CH₃ groups

in the propyl chain

and piperidine ring.

1580 - 1650
N-H bend (primary

amine)
Medium

Scissoring vibration of

the -NH₂ group.[5]

1020 - 1250 C-N stretch Medium

Stretching vibrations

for both the primary

and tertiary amine C-

N bonds.[5]

665 - 910
N-H wag (primary

amine)
Broad, Strong

Out-of-plane bending

of the -NH₂ group.[5]
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Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides information about the molecular weight and structural features of a

molecule through ionization and fragmentation. For 1-Propylpiperidin-4-amine, Electron

Ionization (EI) is a common technique that will induce characteristic fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). The

sample is vaporized in the ion source.

Ionization: In the EI source, the gaseous sample molecules are bombarded with a high-

energy electron beam (typically 70 eV), causing the ejection of an electron to form a

molecular ion (M⁺•).[7][8][9]

Fragmentation and Analysis: The high energy of the molecular ion often causes it to

fragment into smaller, charged ions and neutral radicals. These ions are then separated by

their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.

Predicted Mass Spectrometry Data
Molecular Formula: C₈H₁₈N₂

Molecular Weight: 142.24 g/mol

Molecular Ion (M⁺•): A peak is expected at m/z = 142.

Major Fragmentation Pathways:

The most likely fragmentation pathway for N-alkyl piperidines under EI is α-cleavage, which is

the cleavage of a bond adjacent to the nitrogen atom. This leads to the formation of a stable,

resonance-stabilized iminium cation.
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Fragmentation Pathway

M+• (m/z 142)

Fragment 1 (m/z 113)

 -C2H5•
Fragment 2 (m/z 99) -C3H7•

Fragment 3 (m/z 84)
 -C3H6N•

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 1-Propylpiperidin-4-amine in EI-MS.

Predicted Major Fragment Ions:

m/z
Proposed

Structure/Fragment
Comments

142 [C₈H₁₈N₂]⁺• Molecular ion (M⁺•).

113 [M - C₂H₅]⁺

α-cleavage with loss of an

ethyl radical from the propyl

group.

99 [M - C₃H₇]⁺
Cleavage of the propyl group

at the C-N bond.

84 [C₅H₁₀N]⁺
α-cleavage of the piperidine

ring.

Conclusion: A Unified Spectroscopic Portrait
The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a

robust spectroscopic blueprint for the structural confirmation of 1-Propylpiperidin-4-amine.

The interplay of these techniques, from the detailed proton and carbon environments revealed
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by NMR to the functional group identification by IR and the fragmentation patterns in MS, offers

a self-validating system for the characterization of this important chemical entity. This guide

serves as a valuable resource for researchers and scientists, enabling them to confidently

identify and characterize 1-Propylpiperidin-4-amine and its derivatives in their research and

development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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